molecular formula C9H12O6 B12515628 (5R)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-3-hydroxyoxolane-2,4-dione

(5R)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-3-hydroxyoxolane-2,4-dione

Cat. No.: B12515628
M. Wt: 216.19 g/mol
InChI Key: MISOEURIHVOGJZ-WTRRFROCSA-N
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Description

(5R)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-3-hydroxyoxolane-2,4-dione is a complex organic compound with significant stereochemistry. This compound is characterized by its unique structure, which includes a dioxolane ring and a hydroxyoxolane ring. The stereochemistry of the compound is defined by the (5R) and (4S) configurations, which are crucial for its chemical behavior and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5R)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-3-hydroxyoxolane-2,4-dione typically involves multiple steps, including the formation of the dioxolane ring and the subsequent introduction of the hydroxyoxolane moiety. One common method involves the use of chiral catalysts to ensure the correct stereochemistry is achieved. The reaction conditions often include controlled temperatures and the use of specific solvents to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process typically includes rigorous purification steps to isolate the desired stereoisomer. Techniques such as crystallization and chromatography are commonly employed to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

(5R)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-3-hydroxyoxolane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The dioxolane ring can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions include ketones, alcohols, and substituted dioxolane derivatives. The specific products depend on the reagents and conditions used.

Scientific Research Applications

(5R)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-3-hydroxyoxolane-2,4-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of fine chemicals and as a precursor for various industrial applications.

Mechanism of Action

The mechanism of action of (5R)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-3-hydroxyoxolane-2,4-dione involves its interaction with specific molecular targets. The compound’s stereochemistry allows it to fit into enzyme active sites, where it can act as an inhibitor or activator. The pathways involved include binding to the active site of enzymes and altering their activity, which can lead to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (4R,5R)-4,5-dihydroxyhexanoic acid gamma-lactone
  • 2-(2-(Dimethylamino)ethoxy)ethanol
  • (4R,5R)- and (4S,5S)-1-alkyl-4-(4′-nitrophenyl)-1-azonium-3,7-dioxabicyclo[3.3.0]octane halides

Uniqueness

What sets (5R)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-3-hydroxyoxolane-2,4-dione apart from similar compounds is its specific stereochemistry and the presence of both a dioxolane and a hydroxyoxolane ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C9H12O6

Molecular Weight

216.19 g/mol

IUPAC Name

(5R)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-3-hydroxyoxolane-2,4-dione

InChI

InChI=1S/C9H12O6/c1-9(2)13-3-4(15-9)7-5(10)6(11)8(12)14-7/h4,6-7,11H,3H2,1-2H3/t4-,6?,7+/m0/s1

InChI Key

MISOEURIHVOGJZ-WTRRFROCSA-N

Isomeric SMILES

CC1(OC[C@H](O1)[C@@H]2C(=O)C(C(=O)O2)O)C

Canonical SMILES

CC1(OCC(O1)C2C(=O)C(C(=O)O2)O)C

Origin of Product

United States

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